Methyl N'-2H-1,3-benzodioxol-5-ylcarbamimidothioate
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Overview
Description
Methyl N’-2H-1,3-benzodioxol-5-ylcarbamimidothioate is a chemical compound that features a benzodioxole ring, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N’-2H-1,3-benzodioxol-5-ylcarbamimidothioate typically involves the reaction of a benzodioxole derivative with a suitable thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-2H-1,3-benzodioxol-5-ylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl N’-2H-1,3-benzodioxol-5-ylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N’-2H-1,3-benzodioxol-5-ylcarbamimidothioate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The thiocarbamoyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: Contains a benzodioxole ring with different functional groups.
Uniqueness
Methyl N’-2H-1,3-benzodioxol-5-ylcarbamimidothioate is unique due to its specific combination of the benzodioxole ring and the thiocarbamoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
778522-07-9 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
methyl N'-(1,3-benzodioxol-5-yl)carbamimidothioate |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9(10)11-6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
BPBUXPMXSFAZRW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC2=C(C=C1)OCO2)N |
Origin of Product |
United States |
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